1-Ammonio-1-deoxy-scyllo-inositol 1-Ammonio-1-deoxy-scyllo-inositol 1-ammonio-1-deoxy-scyllo-inositol is the conjugate acid of 1-amino-1-deoxy-scyllo-inositol arising from protonation of the primary amino group. It is a conjugate acid of a 1-amino-1-deoxy-scyllo-inositol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1954928
InChI: InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/p+1/t1?,2-,3+,4+,5-,6?
SMILES:
Molecular Formula: C6H14NO5+
Molecular Weight: 180.18 g/mol

1-Ammonio-1-deoxy-scyllo-inositol

CAS No.:

Cat. No.: VC1954928

Molecular Formula: C6H14NO5+

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ammonio-1-deoxy-scyllo-inositol -

Specification

Description 1-ammonio-1-deoxy-scyllo-inositol is the conjugate acid of 1-amino-1-deoxy-scyllo-inositol arising from protonation of the primary amino group. It is a conjugate acid of a 1-amino-1-deoxy-scyllo-inositol.
Molecular Formula C6H14NO5+
Molecular Weight 180.18 g/mol
IUPAC Name [(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]azanium
Standard InChI InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/p+1/t1?,2-,3+,4+,5-,6?
Standard InChI Key JXAOTICXQLILTC-UYSNGIAKSA-O
Isomeric SMILES [C@H]1([C@H](C([C@H]([C@@H](C1[NH3+])O)O)O)O)O
Canonical SMILES C1(C(C(C(C(C1O)O)O)O)O)[NH3+]

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